molecular formula C13H11NO4 B3005984 4-Methoxy-2-nitro-1-phenoxybenzene CAS No. 84594-95-6

4-Methoxy-2-nitro-1-phenoxybenzene

Cat. No. B3005984
CAS RN: 84594-95-6
M. Wt: 245.234
InChI Key: QVCYQPIZAWIRIP-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitro-1-phenoxybenzene is a chemical compound with the molecular formula C13H11NO4 . It has a molecular weight of 245.23 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Methoxy-2-nitro-1-phenoxybenzene is 1S/C13H11NO4/c1-17-11-7-8-13 (12 (9-11)14 (15)16)18-10-5-3-2-4-6-10/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is solid at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements associated with the compound include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

4-methoxy-2-nitro-1-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-11-7-8-13(12(9-11)14(15)16)18-10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCYQPIZAWIRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-nitro-1-phenoxybenzene

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